molecular formula C33H30N4O4S B2437782 5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 402951-06-8

5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2437782
CAS No.: 402951-06-8
M. Wt: 578.69
InChI Key: MTMZWCTYAFIGPR-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O4S/c1-23-14-17-27(18-15-23)42(38,39)37-30(21-29(34-37)25-16-19-31(40-2)32(20-25)41-3)28-22-36(26-12-8-5-9-13-26)35-33(28)24-10-6-4-7-11-24/h4-20,22,30H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMZWCTYAFIGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bipyrazole Core

A modified protocol from involves refluxing chalcone derivative 1 (synthesized from 3,4-dimethoxyacetophenone and benzaldehyde) with 1,3-diphenylhydrazine in ethanol for 24 hours (Scheme 1). The reaction proceeds via [3+2] cycloaddition, yielding 1',3'-diphenyl-5-(3,4-dimethoxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole as a pale yellow solid (m.p. 150–152°C, yield: 68%).

Characterization Data:

  • 1H NMR (DMSO-d6) : δ 3.17–3.22 (dd, 2H, -CH2-), 3.85 (s, 6H, -OCH3), 5.30 (t, 1H, -CH-), 6.90–8.02 (m, 16H, aromatic).
  • 13C NMR : δ 56.1 (-OCH3), 105.2 (pyrazole C-4), 147.3 (pyrazole C-5).

Tosylation at the 2-Position

The free N-H at position 2 undergoes sulfonation with 4-methylbenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C for 2 hours. The crude product is crystallized from isopropanol-water (2:1) to afford white crystals (m.p. 178–180°C, yield: 72%).

Optimization Note:

  • Excess sulfonyl chloride (1.5 equiv) increases yield to 85% but necessitates rigorous purification to remove bis-sulfonated byproducts.

Synthetic Route 2: One-Pot Tandem Cyclization

Green Synthesis Under Catalyst-Free Conditions

Adapting methodologies from, a mixture of 3,4-dimethoxyphenylhydrazine , 1,3-diphenyl-1,3-propanedione , and 4-methylbenzenesulfonohydrazide in ethanol-water (3:1) is refluxed for 8 hours. This tandem cyclization eliminates the need for intermediate isolation, directly yielding the target compound (m.p. 175–177°C, yield: 65%).

Advantages:

  • Atom Economy : 82% (vs. 68% in Route 1).
  • Solvent Sustainability : 30% reduction in organic solvent use.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Yield 72% 65%
Reaction Time 26 h (2 steps) 8 h
Purification Column chromatography Recrystallization
Environmental Impact Moderate (pyridine) Low (aqueous ethanol)
Scalability >100 g demonstrated Limited to 50 g batches

Route 1 offers higher yields and scalability, whereas Route 2 aligns with green chemistry principles.

Mechanistic Insights and Side-Reaction Mitigation

Cyclocondensation Regioselectivity

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) indicate that the 3,4-dihydrobipyrazole forms preferentially due to:

  • Lower activation energy for 5-exo trig cyclization (ΔG‡ = 28.7 kcal/mol) vs. 6-endo (ΔG‡ = 32.1 kcal/mol).
  • Stabilization of the transition state by resonance from the 3,4-dimethoxyphenyl group.

Sulfonation Selectivity

The N-2 position exhibits higher nucleophilicity (Fukui function f⁻ = 0.152) compared to N-1' (f⁻ = 0.098), directing sulfonation exclusively to the 2-position.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Source
3,4-Dimethoxyphenylhydrazine 2,450 Sigma-Aldrich
4-Methylbenzenesulfonyl chloride 1,120 TCI Chemicals
1,3-Diphenyl-1,3-propanedione 3,800 Combi-Blocks

Route 1 incurs 15% lower reagent costs but higher waste disposal fees due to pyridine usage.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's inclusion in antiviral screening libraries, indicating its potential effectiveness against viral infections. For instance, it has been noted for its activity against various viral strains, suggesting that it may serve as a lead compound for developing new antiviral agents .

Anticancer Activity

The bipyrazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. Studies report its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes within the bacteria .

Case Studies

  • Antiviral Activity Study : A study involving a series of bipyrazole derivatives demonstrated that modifications on the phenyl rings significantly enhanced antiviral activity. The lead compound exhibited IC50 values in the low micromolar range against specific viral targets .
  • Anticancer Investigation : In vitro assays revealed that the compound could effectively reduce viability in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial properties showed significant inhibition zones against E. coli and Staphylococcus aureus. The results suggest that this compound could be further developed into a novel antibacterial agent .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-(4-methylbenzenesulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a bipyrazole core and multiple substituents that may influence its biological activity. The molecular formula is C21H23N3O6SC_{21}H_{23}N_3O_6S, and it features both methoxy and sulfonyl groups that are critical for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives related to this compound exhibit antiviral properties against various viruses. For instance, compounds with similar structural motifs have shown significant activity against Tobacco Mosaic Virus (TMV) with inactivation rates exceeding 40% at specific concentrations .
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors. For example, similar compounds have been studied for their agonistic effects on dopamine receptors, which could imply neuroprotective properties .
  • Anticancer Potential : The presence of the bipyrazole framework is often associated with anticancer activity. Compounds in this class have been noted for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Efficacy Concentration Tested Reference
Antiviral (TMV)>40% inactivation500 mg/L
Dopamine Receptor AgonistPotentVarious (specifics needed)
Anticancer (in vitro)Significant inhibitionVaries by cell line

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral properties of structurally related compounds, it was found that certain derivatives displayed better anti-TMV activities compared to established antiviral agents like ribavirin. This suggests a promising avenue for further exploration of the bipyrazole derivatives in antiviral drug development .
  • Neuroprotective Effects : Another study focused on dopamine receptor modulation highlighted the potential of similar compounds to promote neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This underscores the therapeutic potential of such compounds in treating neurodegenerative diseases .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclocondensation yields compared to ethanol .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours balances yield and side-reaction minimization .
  • Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling efficiency for aryl group introduction (yields >70%) .

Q. Table 1: Comparative Yields Under Different Conditions

StepSolventCatalystYield (%)Reference
CyclocondensationDMSONone75
SulfonylationCH₂Cl₂Triethylamine82
Suzuki CouplingToluenePd(PPh₃)₄72

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on aromatic rings (δ 6.5–8.0 ppm for phenyl groups) and methoxy substituents (δ 3.8–4.1 ppm). The dihydropyrazole protons appear as doublets (δ 4.5–5.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., diastereotopic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 583.2) with <3 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and confirm the fused bipyrazole ring system. Crystallize from ethanol/water mixtures to obtain single crystals .

Case Study : In , X-ray analysis confirmed the chair conformation of the dihydropyrazole ring and torsional angles between aryl groups, critical for understanding steric effects .

Advanced: How can computational chemistry guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations :
    • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich methoxyphenyl groups increase electrophilicity at the sulfonyl group .
    • Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Substituents at the 3,4-dimethoxyphenyl moiety show higher binding affinity (−9.2 kcal/mol) than unsubstituted analogs .
  • Reaction Pathway Prediction :
    • Use ICReDD’s reaction path search algorithms to predict viable routes for introducing fluorophenyl or thiophene groups, reducing trial-and-error synthesis .

Q. Table 2: Docking Scores for Derivatives

DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
Parent CompoundCOX-2−8.5
4-Fluorophenyl AnalogCOX-2−9.2

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

Standardized Assays :

  • Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (MTT assay, 48-hour incubation) .

Structure-Activity Relationship (SAR) Analysis :

  • Compare EC₅₀ values of analogs. For example, 4-fluorophenyl derivatives show 10× higher antimicrobial activity than methylphenyl analogs due to enhanced membrane permeability .

Meta-Analysis :

  • Pool data from multiple studies (e.g., IC₅₀ values for antioxidant activity) and apply multivariate regression to identify key substituents (methoxy groups correlate with ROS scavenging) .

Case Study : In , fluorophenyl derivatives exhibited higher antitumor activity (IC₅₀ = 12 μM) than thiophene analogs (IC₅₀ = 45 μM), highlighting the role of electronegative substituents .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor sulfonylation rates via UV-Vis spectroscopy. Tosyl chloride reacts faster with secondary amines (k = 0.15 M⁻¹s⁻¹) than primary amines (k = 0.08 M⁻¹s⁻¹) due to steric effects .
  • Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways of the sulfonyl group. >90% ¹⁸O incorporation indicates a two-step SN2 mechanism .
  • Computational Modeling : Transition state analysis (at MP2/6-311++G**) reveals a higher energy barrier for aryl sulfonates (ΔG‡ = 28 kcal/mol) compared to alkyl analogs (ΔG‡ = 22 kcal/mol) due to resonance stabilization .

Key Insight : The 4-methylbenzenesulfonyl group acts as a leaving group in basic conditions, facilitating nucleophilic attack at the pyrazole nitrogen .

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